molecular formula C9H10O3 B2838359 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol CAS No. 73447-99-1

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol

Cat. No.: B2838359
CAS No.: 73447-99-1
M. Wt: 166.176
InChI Key: KDZFTYMGINYVLP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzo[d][1,3]dioxole, featuring two methyl groups at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol typically involves the cyclization of catechol derivatives with appropriate methylating agents. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxolane ring, followed by oxidation to introduce the hydroxyl group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2H-1,3-benzodioxol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 2-position and a hydroxyl group at the 5-position differentiates it from other benzo[d][1,3]dioxole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZFTYMGINYVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73447-99-1
Record name 2,2-dimethyl-1,3-dioxaindan-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.6 gram (0.003 mole) of 2,2-dimethylbenzo[3,4-d]1,3-dioxolan-5-yl acetate in 5 mL of methanol was stirred and a solution of 1.1 grams (0.02 mole) of potassium hydroxide in 5 mL of water was added in one portion. Upon completion of addition the reaction mixture was stirred at ambient temperature during a two hour period. After this time the reaction mixture was diluted with 50 mL of water and acidified with concentrated hydrochloric acid. The mixture was then extracted with two 100 mL portions of ethyl acetate. The combined extracts were dried with sodium sulfate, filtered and concentrated under reduced pressure, yielding 0.36 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
2,2-dimethylbenzo[3,4-d]1,3-dioxolan-5-yl acetate
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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